
4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 is a biochemical compound used primarily in proteomics research. It is a labeled version of Ambrisentan, which is an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. The compound is characterized by the presence of methoxy groups and a phenoxy group, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 involves multiple steps, including the introduction of methoxy groups and the phenoxy group. The general synthetic route can be summarized as follows:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is typically a benzene derivative.
Phenoxylation: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with the benzene ring in the presence of a catalyst.
Final Assembly: The final step involves the coupling of the intermediate compounds to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis and ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Reagents such as halides or sulfonates are used in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in studies involving receptor-ligand interactions, particularly in the context of endothelin receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to pulmonary arterial hypertension.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 involves its interaction with endothelin receptors. The compound acts as an antagonist, blocking the binding of endothelin-1 to its receptors. This inhibition leads to vasodilation and a reduction in blood pressure, making it effective in the treatment of pulmonary arterial hypertension. The molecular targets include endothelin receptor A and endothelin receptor B, and the pathways involved are related to the regulation of vascular tone and blood flow .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ambrisentan: The parent compound, used in the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist with a similar mechanism of action.
Macitentan: A dual endothelin receptor antagonist with broader receptor affinity.
Uniqueness
4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 is unique due to its labeled nature, which allows for its use in proteomics research. The presence of methoxy and phenoxy groups also contributes to its distinct chemical properties, making it valuable in various scientific studies .
Eigenschaften
CAS-Nummer |
1346597-40-7 |
|---|---|
Molekularformel |
C₂₂H₁₇D₅N₂O₆ |
Molekulargewicht |
415.45 |
Synonyme |
α-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-β-methyl-β-(phenoxy-d5)benzenepropanoic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


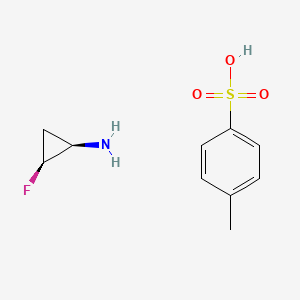
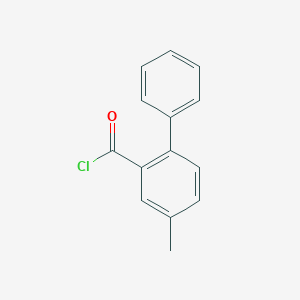
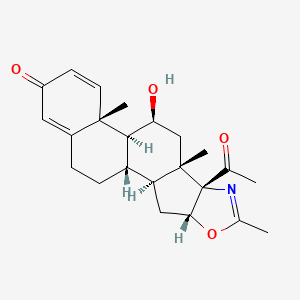
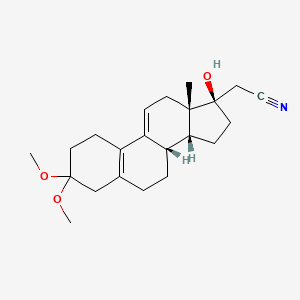
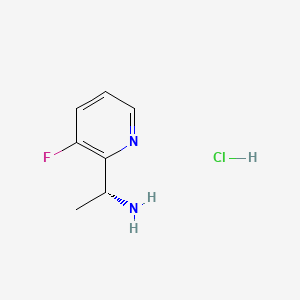

![N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester](/img/structure/B1146351.png)
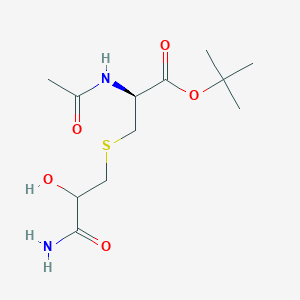
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)
